molecular formula C25H30ClN5O3 B14861550 tert-Butyl (S)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate

tert-Butyl (S)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate

Cat. No.: B14861550
M. Wt: 484.0 g/mol
InChI Key: TYHZKVRSTQLUQC-SFHVURJKSA-N
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Description

tert-Butyl (S)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate is a complex organic compound that features a tert-butyl group, a benzoimidazole ring, and an azepane ring

Preparation Methods

The synthesis of tert-Butyl (S)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate typically involves multiple steps, including the formation of the benzoimidazole ring, the introduction of the azepane ring, and the attachment of the tert-butyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimizing these steps for scalability and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzoimidazole ring can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

tert-Butyl (S)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole ring can interact with active sites, while the azepane ring may influence the compound’s binding affinity and specificity. The tert-butyl group can affect the compound’s solubility and stability .

Comparison with Similar Compounds

Similar compounds include other benzoimidazole derivatives and azepane-containing molecules. Compared to these, tert-Butyl (S)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C25H30ClN5O3

Molecular Weight

484.0 g/mol

IUPAC Name

tert-butyl (3S)-3-[7-chloro-2-[(2-methylpyridine-4-carbonyl)amino]benzimidazol-1-yl]azepane-1-carboxylate

InChI

InChI=1S/C25H30ClN5O3/c1-16-14-17(11-12-27-16)22(32)29-23-28-20-10-7-9-19(26)21(20)31(23)18-8-5-6-13-30(15-18)24(33)34-25(2,3)4/h7,9-12,14,18H,5-6,8,13,15H2,1-4H3,(H,28,29,32)/t18-/m0/s1

InChI Key

TYHZKVRSTQLUQC-SFHVURJKSA-N

Isomeric SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@H]4CCCCN(C4)C(=O)OC(C)(C)C)C(=CC=C3)Cl

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)OC(C)(C)C)C(=CC=C3)Cl

Origin of Product

United States

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